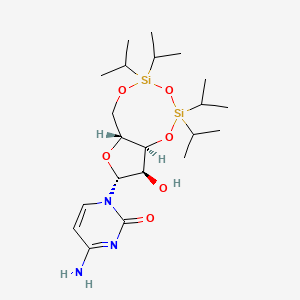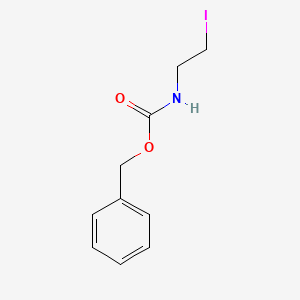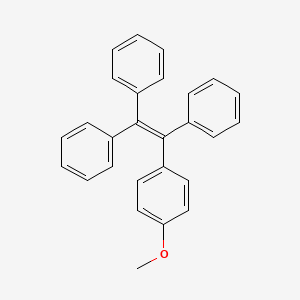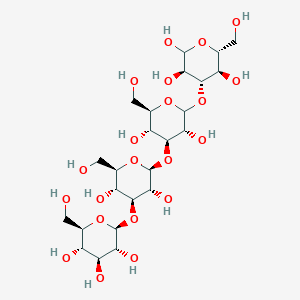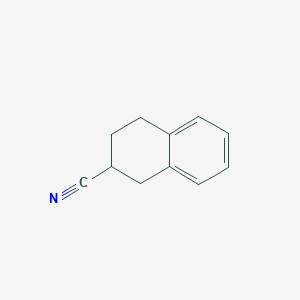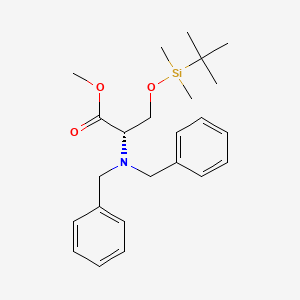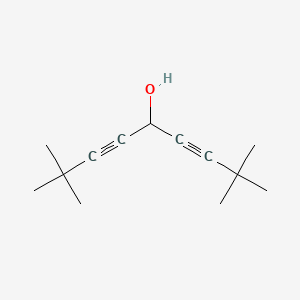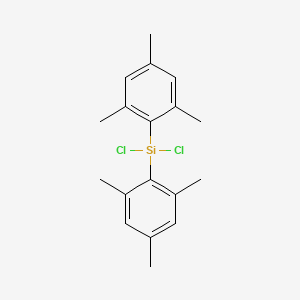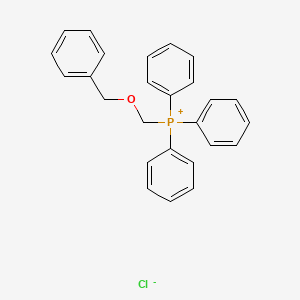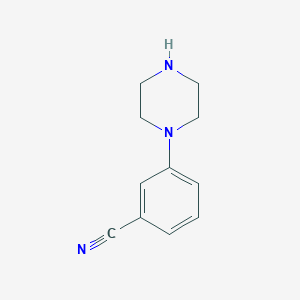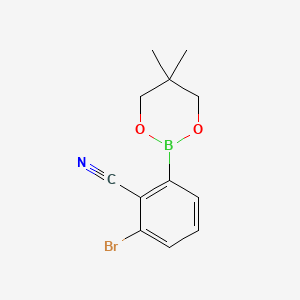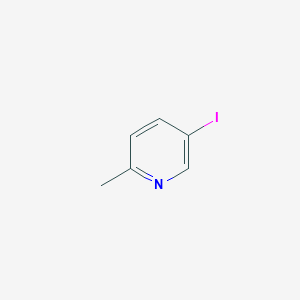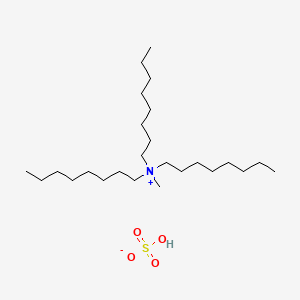![molecular formula C18H18O6 B1589352 (2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol CAS No. 162602-04-2](/img/structure/B1589352.png)
(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol
説明
The compound “(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol” appears to be a type of organic compound known as a chroman. Chromans are a class of chemical compounds that contain a ring system made up of three six-membered rings, one of which is a pyran ring. The “2-(Benzo[d][1,3]dioxol-5-yl)” part of the name suggests the presence of a benzodioxole group, which is a type of aromatic ether.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the chroman ring system, possibly through a cyclization reaction, followed by the introduction of the benzodioxole and methoxy groups. However, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a chroman ring system substituted with a benzodioxole group at the 2-position and two methoxy groups at the 5 and 7 positions. The “(2R,3R)” notation indicates the stereochemistry at the 2 and 3 positions of the chroman ring.Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. However, the presence of the ether groups (methoxy and benzodioxole) could make it susceptible to reactions such as cleavage under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. However, for accurate information, experimental data is needed, which does not appear to be available for this compound.科学的研究の応用
-
Synthesis of Benzylisoquinoline Alkaloids
- Field : Organic & Biomolecular Chemistry .
- Application : The benzo[d][1,3]dioxole structure is used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
- Method : The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
- Results : The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .
-
Modulators of ATP-Binding Cassette Transporters
- Field : Medical Chemistry .
- Application : Compounds with a benzo[d][1,3]dioxole structure are used as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of this application were not provided in the source .
-
Synthesis of Aporphine Alkaloids
- Field : Organic & Biomolecular Chemistry .
- Application : The benzo[d][1,3]dioxole structure is used in the total synthesis of aporphine alkaloids .
- Method : The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
- Results : The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .
-
Modulators of ATP-Binding Cassette Transporters for the Treatment of Cystic Fibrosis
- Field : Medical Chemistry .
- Application : Compounds with a benzo[d][1,3]dioxole structure are used as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of this application were not provided in the source .
-
Synthesis of Benzylisoquinoline Alkaloids
- Field : Organic & Biomolecular Chemistry .
- Application : The benzo[d][1,3]dioxole structure is used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
- Method : The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
- Results : The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .
-
Modulators of ATP-Binding Cassette Transporters for the Treatment of Cystic Fibrosis
- Field : Medical Chemistry .
- Application : Compounds with a benzo[d][1,3]dioxole structure are used as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The outcomes of this application were not provided in the source .
Safety And Hazards
Without specific studies or data on this compound, it’s not possible to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it.
将来の方向性
The study of new chroman derivatives and their potential biological activities is a field of ongoing research. This particular compound, with its combination of a chroman ring system and a benzodioxole group, could be of interest for future studies.
Please note that this is a general analysis based on the structure of the compound and its functional groups. For a detailed and accurate analysis, specific studies or literature on the compound would be needed. If you have any other questions or need further clarification, feel free to ask!
特性
IUPAC Name |
(2R,3R)-2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-20-11-6-15(21-2)12-8-13(19)18(24-16(12)7-11)10-3-4-14-17(5-10)23-9-22-14/h3-7,13,18-19H,8-9H2,1-2H3/t13-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKQEVQTCAAXTI-FZKQIMNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C(O2)C3=CC4=C(C=C3)OCO4)O)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@H]([C@H](O2)C3=CC4=C(C=C3)OCO4)O)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438372 | |
| Record name | (2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol | |
CAS RN |
162602-04-2 | |
| Record name | (2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



